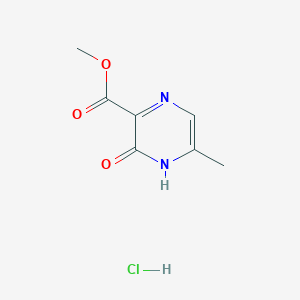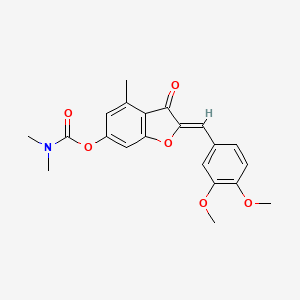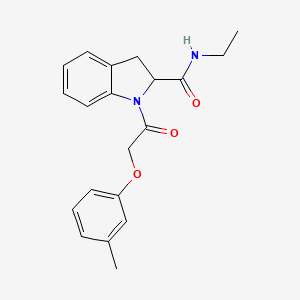![molecular formula C19H23NO3S B2773647 1'-[2-(cyclopentylsulfanyl)acetyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1706069-79-5](/img/structure/B2773647.png)
1'-[2-(cyclopentylsulfanyl)acetyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound that features a unique spiro structure
Métodos De Preparación
The synthesis of 1’-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves multiple steps. The preparation typically starts with the formation of the isobenzofuran core, followed by the introduction of the piperidinone moiety. The cyclopentylthioacetyl group is then attached through a series of reactions involving thiolation and acylation. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
1’-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopentylthio group, leading to the formation of various derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures .
Aplicaciones Científicas De Investigación
1’-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of 1’-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
Comparación Con Compuestos Similares
1’-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can be compared with other spiro compounds and benzofuran derivatives. Similar compounds include:
Spiro[cyclohexane-1,3’-indolin]-2’-one: Known for its biological activities.
Spiro[isobenzofuran-1,3’-piperidin]-3-one: A simpler analog with similar structural features.
Benzofuran derivatives: Known for their wide range of biological activities, including anti-inflammatory and anticancer properties
This compound stands out due to its unique combination of structural features, which may confer distinct biological and chemical properties.
Propiedades
IUPAC Name |
1'-(2-cyclopentylsulfanylacetyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c21-17(12-24-14-6-1-2-7-14)20-11-5-10-19(13-20)16-9-4-3-8-15(16)18(22)23-19/h3-4,8-9,14H,1-2,5-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPPXJFVFXKAGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2773568.png)

![N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-3,3-diphenylpropanamide](/img/new.no-structure.jpg)
![3-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)propanoic acid](/img/structure/B2773575.png)
![2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773576.png)

![3-{[1-(Thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2773578.png)
![1-[5-(piperidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide](/img/structure/B2773581.png)

![8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2773585.png)


